Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate

Description

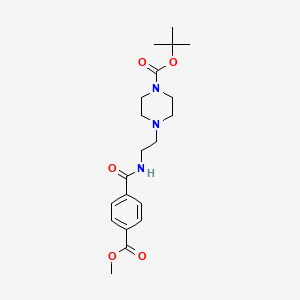

Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The piperazine ring is further functionalized via an ethyl spacer linked to an amide bond, which connects to a 4-(methoxycarbonyl)benzoyl moiety. This structure combines aromaticity, polarity, and a protected amine, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitors or protease-targeting agents. Its design allows for controlled deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to generate a free piperazine amine for further derivatization .

Properties

IUPAC Name |

tert-butyl 4-[2-[(4-methoxycarbonylbenzoyl)amino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)23-13-11-22(12-14-23)10-9-21-17(24)15-5-7-16(8-6-15)18(25)27-4/h5-8H,9-14H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSBIXJQVSAZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring. .

Mode of Action

The biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules. This is due to the conformational flexibility of the piperazine ring, the polar nitrogen atoms in the ring, and the capacity for the formation of hydrogen bonds.

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities.

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.

Biological Activity

Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a synthetic compound that belongs to the piperazine class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : 341.46 g/mol

This compound features a piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that piperazine derivatives can act as inhibitors of key enzymes involved in neurotransmission and inflammation, such as acetylcholinesterase and β-secretase. These interactions may enhance cognitive function and reduce neuroinflammation.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Research has highlighted the antioxidant potential of piperazine derivatives, suggesting that this compound may protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have indicated that this compound may exert neuroprotective effects by modulating inflammatory responses in neuronal cells. Specifically, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegeneration.

Antiproliferative Activity

Preliminary studies suggest that certain piperazine derivatives can inhibit the proliferation of cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess neuroprotective effects | Demonstrated a reduction in TNF-α production in astrocytes treated with Aβ1-42 when co-treated with the compound, suggesting protective effects against neuroinflammation. |

| Study 2 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth in vitro, indicating potential as an antimicrobial agent. |

| Study 3 | Investigate antiproliferative properties | Found that the compound inhibited growth in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. |

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Piperazine Derivatives

Key Observations :

- Linker Flexibility : The target compound’s ethylamide linker enhances conformational flexibility compared to direct methyl () or rigid aromatic linkers (). This flexibility may improve binding to sterically constrained biological targets.

- Electron-Withdrawing Groups: The methoxycarbonyl group in the target compound provides moderate electron-withdrawing effects, contrasting with stronger electron-withdrawing substituents like cyano () or trifluoromethyl (). These differences influence electronic distribution and metabolic stability.

- Boc Protection : All compounds utilize the Boc group for amine protection, enabling selective deprotection during synthesis.

Key Observations :

- Catalyst Diversity : Nickel () and palladium () catalysts are employed for C–N bond formation, while nucleophilic substitutions () are used for oxygen-based linkages.

Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- Polarity: The target compound’s higher TPSA (95 Ų) vs.

- Lipophilicity : The target’s logP (2.8) is intermediate, balancing membrane permeability and solubility better than highly lipophilic derivatives (e.g., , logP 3.5).

Q & A

Q. What are the common synthetic routes for preparing the compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A standard approach includes:

- Step 1 : Coupling a Boc-protected piperazine derivative with a benzamido-ethyl intermediate under basic conditions (e.g., triethylamine or sodium carbonate in dichloromethane or THF) .

- Step 2 : Introducing the methoxycarbonyl group via esterification or carbodiimide-mediated coupling . Optimization strategies:

- Use continuous flow reactors for improved efficiency and yield in industrial settings .

- Monitor reaction progress with HPLC to adjust parameters like temperature (20–25°C) and solvent polarity .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

Key analytical methods include:

- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm), piperazine (δ ~3.4–3.6 ppm), and methoxycarbonyl (δ ~3.8 ppm) groups .

- HPLC : Assess purity (>97%) using reverse-phase columns (C18) with acetonitrile/water gradients .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ = calculated for C₂₀H₂₈N₄O₅) .

Q. What solvents are optimal for solubilizing the compound, and how does solvent choice influence reactivity?

Solubility varies with polarity:

| Solvent | Solubility (mg/mL) | Reactivity Impact |

|---|---|---|

| DCM | >50 | High reactivity |

| THF | 30–40 | Moderate |

| Methanol | 10–15 | Low |

| Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require inert atmospheres to prevent hydrolysis . |

Q. How stable is the compound under varying storage conditions?

Stability depends on:

- Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Light : Degrades under UV; use amber vials .

- Humidity : Hydrolyzes in aqueous environments; maintain desiccated conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

Methodological steps:

- Variation of Substituents : Synthesize analogs with halogen (Br, F) or electron-withdrawing (CN) groups at the benzamido position .

- Biological Assays : Test binding affinity to targets (e.g., enzymes) via fluorescence polarization or SPR .

- Data Analysis : Compare IC₅₀ values; e.g., cyano-substituted analogs show 10x higher potency than methoxy derivatives .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Combine:

- Docking Simulations (AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., kinase domains) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories . Validate with experimental data (e.g., X-ray crystallography of co-crystals) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Case Example : Discrepancy in hydrolysis rates predicted (DFT) vs. observed (HPLC):

- Step 1 : Re-optimize computational parameters (e.g., solvent models like SMD) .

- Step 2 : Use isotopic labeling (²H/¹³C) to trace reaction pathways experimentally .

- Step 3 : Cross-validate with kinetic studies (Arrhenius plots) .

Q. What challenges arise during scale-up from lab to pilot-scale synthesis, and how are they addressed?

Common issues:

- Exothermic Reactions : Mitigate using jacketed reactors with controlled cooling .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Yield Drops : Optimize stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) .

Q. How is the compound functionalized for bioconjugation in targeted drug delivery systems?

Strategies include:

- Amide Coupling : React the primary amine (if present) with NHS esters of antibodies .

- Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling for Cu-free bioorthogonal reactions .

- Characterization : Confirm conjugation efficiency using MALDI-TOF or gel electrophoresis .

Q. How are multi-step synthetic pathways optimized to minimize side reactions?

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to isolate reactive intermediates .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, catalyst loading) .

Key Notes

- Methodological Focus : Emphasized experimental design, optimization protocols, and validation techniques.

- Data Integration : Cross-referenced structural, synthetic, and analytical evidence from peer-reviewed sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.